5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of dibenzylamine with a suitable alkyl halide, followed by a series of reactions to introduce the hydroxyl and double bond functionalities. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic alcohols.
Substitution: Nitro or halogenated aromatic derivatives.
Scientific Research Applications
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its pharmacological properties, including potential use in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites, altering the enzyme’s activity. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Dibenzylamino)-2,7-dimethyloctane: Lacks the double bond and hydroxyl group, making it less reactive in certain chemical reactions.
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-one:
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-amine: Has an amine group instead of a hydroxyl group, which can change its biological activity and chemical properties.
Uniqueness
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
189750-36-5 |
---|---|
Molecular Formula |
C24H33NO |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
5-(dibenzylamino)-2,7-dimethyloct-1-en-4-ol |
InChI |
InChI=1S/C24H33NO/c1-19(2)15-23(24(26)16-20(3)4)25(17-21-11-7-5-8-12-21)18-22-13-9-6-10-14-22/h5-14,19,23-24,26H,3,15-18H2,1-2,4H3 |
InChI Key |
IUHUFBSJGISCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(CC(=C)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.